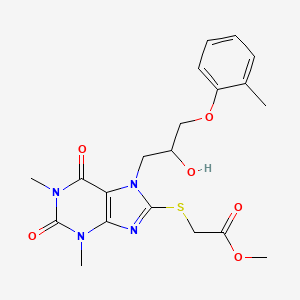

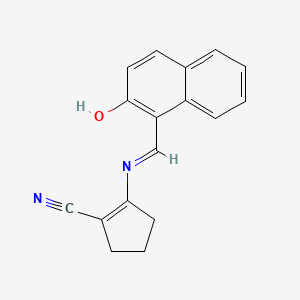

![molecular formula C16H17NO B3018145 1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one CAS No. 2459725-59-6](/img/structure/B3018145.png)

1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one" is a spirocyclic compound, which is a class of organic molecules characterized by a unique structure where two rings are joined at a single atom. The spiro connection in this case is between an indene and a piperidine ring. Spirocyclic compounds are of significant interest in medicinal chemistry due to their complex structure and potential biological activities .

Synthesis Analysis

The synthesis of spirocyclic compounds often involves multi-step reactions that can include cyclization steps to form the characteristic spiro linkage. For example, the synthesis of related spiro compounds has been achieved through reactions such as the Wittig reaction, followed by hydrogenation and cyclization steps . Another approach involves AgOTf/PPh3-catalyzed tandem cyclizations . These methods demonstrate the complexity and creativity required in the synthesis of spirocyclic compounds, which can be tailored to introduce various substituents and achieve desired stereochemistry .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is typically characterized by NMR, IR, HRMS, and X-ray diffraction methods. These techniques allow for the determination of the configuration of the spiro center, the conformation of the rings, and the overall 3D structure of the molecule. For instance, X-ray diffraction has been used to reveal that certain spirocyclic compounds have perpendicular arrangements of benzene and naphthalene rings, with the piperidine ring adopting a chair conformation .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, depending on the functional groups present in the molecule. The reactivity can be influenced by the spirocyclic structure, which can impart strain or electronic effects that affect the compound's behavior in chemical transformations. For example, the introduction of substituents in the spirocyclic framework can be achieved through reactions with reagents like trimethylsilyl cyanide or (cyanomethylene)triphenylphosphorane . The spiro[indoline-3,4'-pyridin]-2-yl)carbamates are synthesized through intermolecular capturing of spiroindoleninium intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a spiro linkage can affect the compound's rigidity and its interaction with biological targets. For instance, the photochromic properties of a spiro[indoline-naphthaline]oxazine derivative have been investigated, showing excellent photochromism in different solvents . The affinity of spirocyclic compounds for biological receptors, such as sigma receptors, can be modulated by structural modifications, leading to compounds with high affinity and selectivity .

Wissenschaftliche Forschungsanwendungen

Sigma Receptor Ligands

Compounds including spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] have been synthesized to target sigma(1) and sigma(2) receptors, displaying higher affinity for sigma(1) versus sigma(2) receptors. Such compounds, especially those with a cyano group in the spirocycle's position 3, exhibit high sigma(1) receptor affinity and selectivity, indicating potential applications in the development of sigma receptor-targeted therapeutics (Maier & Wünsch, 2002).

Selective Estrogen Receptor Modulators

The 4-(4-alkylpiperazin-1-yl)phenyl group, found in spiro[indene-1,1'-indane] series, is equipotent to the widely used 4-(1-piperidinoethoxy)phenyl group in selective estrogen receptor modulators, demonstrating the chemical's relevance in developing treatments targeting estrogen receptors (Watanabe et al., 2003).

Chemo-, Regio-, and Stereoselective Synthesis

Novel hybrid spiroheterocycles have been synthesized via 1,3-dipolar cycloaddition reactions, showcasing the chemical's versatility in creating complex molecular structures with potential pharmacological applications (Rajesh, Bala, & Perumal, 2012).

Spiro[chromane-2,4'-piperidine]-4(3H)-one Pharmacophore

The spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore has been highlighted for its significance in drugs, drug candidates, and biochemical reagents, with recent syntheses of derivatives demonstrating biological relevancies and potential for developing new active substances (Ghatpande et al., 2020).

Growth Hormone Secretagogues

Systematic studies of the spiro(indane-1,4-piperidine) moiety in growth hormone secretagogues have identified potent secretagogues with low nanomolar in vitro activity, contributing to the development of treatments for growth hormone-related disorders (Yang et al., 1998).

Zukünftige Richtungen

The future directions in the research of such compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the pharmaceutical applications of synthetic and natural piperidines could be explored further, as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Wirkmechanismus

Target of Action

The primary target of 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one is Tryptase alpha/beta-1 . Tryptase is the major neutral protease present in mast cells and is secreted upon the coupled activation-degranulation response of this cell type .

Mode of Action

It is known that the compound interacts with its target, tryptase alpha/beta-1, which may play a role in innate immunity .

Biochemical Pathways

It is suggested that the compound may influence pathways related to pain-inhibitory signal transmissions and emotional components .

Pharmacokinetics

It is suggested that the compound has metabolic stabilities and little herg ion channel binding affinities .

Result of Action

It is suggested that the compound may have potential utilities to modulate/attenuate n/ofq activity for regulation of human physiologies in pharmacological and clinical viewpoints .

Action Environment

It is suggested that the compound’s action may be influenced by various factors such as the presence of other compounds, ph, temperature, and the specific environment within the body .

Eigenschaften

IUPAC Name |

1-spiro[indene-1,4'-piperidine]-1'-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-15(18)17-11-9-16(10-12-17)8-7-13-5-3-4-6-14(13)16/h2-8H,1,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGHSLRMISYXMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate](/img/structure/B3018068.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3018070.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylbenzyl)propanamide](/img/no-structure.png)

![3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B3018077.png)

![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3018085.png)